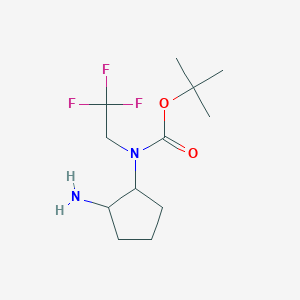![molecular formula C26H20N2O4 B14886462 3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol typically involves the condensation reaction between o-phenylenediamine and salicylaldehyde in a 1:1 molar ratio. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the Schiff base . The reaction conditions include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Glacial acetic acid
Reaction Time: Several hours to overnight
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the reaction would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential bioactivity against microbes and cancer cell lines.
Medicine: Studied for its potential therapeutic properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of bioactive complexes and as an analytical reagent.
作用機序
The mechanism of action of 3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol involves its ability to form stable complexes with metal ions. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and anticancer properties . The exact molecular targets and pathways involved depend on the specific metal ion and the biological system being studied.
類似化合物との比較
Similar Compounds
2,2’-{benzene-1,3-diylbis[nitrilo(E)methylylidene]}diphenol: Another Schiff base with similar structural features.
3,3’-di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diylbis(oxy)bis(dibenzo[d,f][1,3,2]dioxaphosphepin): A related compound used as a ligand in coordination chemistry.
Uniqueness
3,3’-{biphenyl-2,2’-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol is unique due to its specific structural arrangement, which allows it to form stable metal complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications.
特性
分子式 |
C26H20N2O4 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
3-[[2-[2-[(2,3-dihydroxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C26H20N2O4/c29-23-13-5-7-17(25(23)31)15-27-21-11-3-1-9-19(21)20-10-2-4-12-22(20)28-16-18-8-6-14-24(30)26(18)32/h1-16,29-32H |
InChIキー |
AVBUPRSSBHWJCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N=CC3=C(C(=CC=C3)O)O)N=CC4=C(C(=CC=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


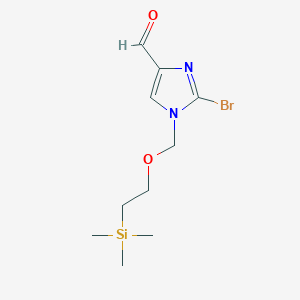
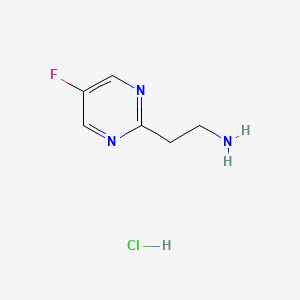
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
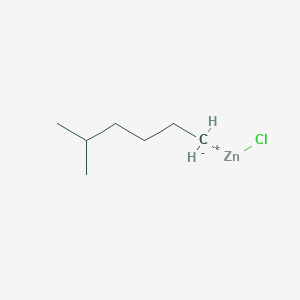
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
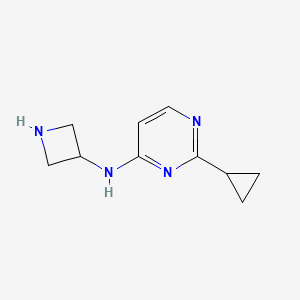

![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

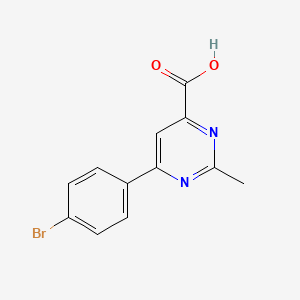

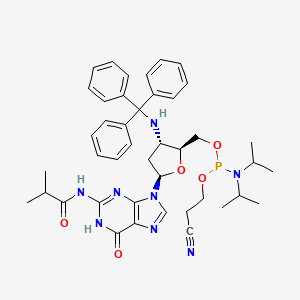
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
